molecular formula C15H18N2O5 B2557775 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide CAS No. 955227-57-3

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide

Cat. No.: B2557775
CAS No.: 955227-57-3
M. Wt: 306.318
InChI Key: ANOBAJQYPMSPJG-UHFFFAOYSA-N
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Description

“N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide” is a compound that incorporates a benzo[d][1,3]dioxol-5-yl moiety . This structural motif is found in a variety of compounds with significant pharmaceutical and biological applications .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, diselenide was transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular descriptors like TPSA Pka, number of hydrogen bond acceptors and donors were studied .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has demonstrated various synthesis methods and chemical reactivities for compounds with structural similarities to "N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide." For instance, the study by Ghosh et al. (2009) outlines the synthesis and reactivity of N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide, a building block for Julia olefination, showcasing the versatility in synthesizing alpha-fluorovinyl Weinreb amides and alpha-fluoroenones. These methodologies can be applied to the synthesis of complex molecules, including those with benzodioxole and pyrrolidinone motifs, demonstrating the compound's relevance in synthetic chemistry and drug development processes.

Mechanism of Action

While the exact mechanism of action for this compound is not available, similar compounds have shown various biological activities. For instance, a novel auxin receptor agonist had a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa through the enhancement of root-related signaling responses .

Future Directions

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules .

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-20-8-14(18)16-6-10-4-15(19)17(7-10)11-2-3-12-13(5-11)22-9-21-12/h2-3,5,10H,4,6-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOBAJQYPMSPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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